molecular formula C22H18N2O3 B2415568 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 452088-73-2

1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2415568
CAS No.: 452088-73-2
M. Wt: 358.397
InChI Key: XPXAVDOWNNEDMW-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a benzimidazole core with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The benzyloxy group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-1-(4-phenylmethoxyphenyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15-23-20-13-17(22(25)26)7-12-21(20)24(15)18-8-10-19(11-9-18)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAVDOWNNEDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC=CC=C4)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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